N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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Description
“N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride” is a chemical compound with the molecular formula C8H10N2O2S·HCl . It is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal .
Synthesis Analysis
This compound can be used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . The synthesis process involves the use of phenyl formate and Et3N in a degassed Me3CN solution .
Molecular Structure Analysis
The molecular weight of this compound is 234.70 . The InChI code for this compound is 1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3 .
Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . These derivatives are known to be antithrombotics .
Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 234.70 .
Scientific Research Applications
Synthetic Applications and Biological Activities
Isothiazolopyridines, Pyridothiazines, and Pyridothiazepines Synthesis : Research on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which share structural similarities with the compound , highlights the importance of such structures in pharmaceutical research. These compounds are known for their valuable biological activities, and their synthesis utilizes both conventional chemical methods and modern microwave techniques, offering higher yields in shorter times compared to conventional methods (Youssef, Azab, & Youssef, 2012).
Enaminones as Building Blocks : Enaminones serve as versatile building blocks for synthesizing substituted pyrazoles with potential antitumor and antimicrobial activities. This showcases the compound's relevance in developing therapeutic agents with significant biological effects (Riyadh, 2011).
Thiazolopyrimidines and Antimicrobial Agents : The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has been reported. These synthesized compounds exhibit anti-inflammatory and analgesic activities, indicating the potential therapeutic applications of similar structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Novel Synthesis and Antimicrobial Activity : Studies on the synthesis and reactions of tetrahydro-isothiazolopyrimidines and related derivatives reveal their significance in generating new molecules with potential antimicrobial properties, highlighting the importance of such structural frameworks in drug discovery (Chang, Cho, & Kim, 2003).
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S.ClH/c1-19-5-4-11-14(9-19)23-16(17-11)18-15(20)10-2-3-12-13(8-10)22-7-6-21-12;/h2-3,8H,4-7,9H2,1H3,(H,17,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZDFSCYPXDUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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